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Compound of Interest

Compound Name: Cyanine7.5 amine

Cat. No.: B606873 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the covalent conjugation of Cyanine7.5 (Cy7.5)

NHS ester, a near-infrared fluorescent dye, to antibodies. This process is essential for a variety

of applications, including in vivo imaging, flow cytometry, western blotting, and

immunofluorescence microscopy, where the deep tissue penetration and high sensitivity of

near-infrared fluorescence are advantageous.

Introduction
The conjugation of fluorescent dyes to antibodies enables the visualization and tracking of

specific target antigens in various biological systems. Cyanine7.5 is a near-infrared (NIR) dye

that offers significant advantages for in vivo imaging due to its emission wavelength, which

minimizes tissue autofluorescence and allows for deep tissue penetration. The most common

method for labeling antibodies with cyanine dyes is through the use of N-hydroxysuccinimide

(NHS) esters, which react with primary amines (the ε-amino groups of lysine residues and the

N-terminal α-amino group) on the antibody to form stable amide bonds.[1][2][3][4]

This protocol outlines the necessary steps for antibody preparation, the conjugation reaction,

purification of the labeled antibody, and methods for characterization and storage.
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The conjugation process involves several key stages, from preparing the antibody and dye to

purifying and characterizing the final conjugate.

Preparation

Reaction

Purification & Characterization

Antibody Preparation
(Buffer Exchange & Concentration)

Conjugation Reaction
(Mix Antibody and Dye)

Cy7.5 NHS Ester Preparation
(Dissolve in Anhydrous DMSO)

Incubation
(1-2 hours at RT, protected from light)

Quenching (Optional)
(Add Tris or Glycine)

Purification
(Size-Exclusion Chromatography)

Characterization
(Spectrophotometry for DOL)

Storage
(4°C or -20°C, protected from light)

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b606873?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Experimental workflow for Cyanine7.5-antibody conjugation.

Chemical Principle of Conjugation
The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS)

ester of Cyanine7.5 and the primary amines on the antibody. This reaction is a nucleophilic acyl

substitution, resulting in the formation of a stable, covalent amide bond and the release of

NHS.[3][4] The reaction is most efficient at a slightly alkaline pH (8.3-8.5), where the primary

amine groups are deprotonated and thus more nucleophilic.[5]
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Caption: Reaction of Cy7.5 NHS ester with a primary amine on an antibody.

Quantitative Data Summary
The following table summarizes the key quantitative parameters for the conjugation of

Cyanine7.5 NHS ester to antibodies. These values may require optimization for specific

antibodies and applications.
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Parameter Recommended Range Notes

Antibody Concentration 2 - 10 mg/mL

Higher concentrations

generally improve labeling

efficiency.[6][7][8]

Reaction Buffer pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)

A slightly basic pH is crucial for

the reaction with primary

amines.[3][5][7][9]

Molar Ratio (Dye:Antibody) 10:1 to 20:1

This is a starting point and

should be optimized for each

antibody.[7][8]

Reaction Time 1 - 2 hours
At room temperature,

protected from light.[7][8]

Degree of Labeling (DOL) 2 - 10

The optimal DOL depends on

the application and the specific

antibody.[6]

Detailed Experimental Protocols
Materials and Reagents

Antibody of interest (purified)

Cyanine7.5 NHS ester

Anhydrous Dimethyl Sulfoxide (DMSO)

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5

Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0

Purification Column: Size-exclusion spin column (e.g., Sephadex G-25)

Storage Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, with optional 0.1% BSA and

0.05% sodium azide
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Antibody Preparation
To ensure successful conjugation, the antibody must be in an amine-free buffer.

Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris or

glycine) or preservatives like sodium azide, it must be exchanged into an amine-free buffer

such as PBS (pH 7.2-7.4).[7] This can be achieved through dialysis or by using a desalting

spin column according to the manufacturer's instructions.

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in the amine-

free buffer.[7][8] Protein concentration can be determined by measuring the absorbance at

280 nm (A280).

Dye Preparation
Cyanine7.5 NHS ester is moisture-sensitive and should be handled accordingly.

Allow the vial of Cy7.5 NHS ester to warm to room temperature before opening to prevent

condensation.

Prepare a stock solution of the dye by dissolving it in anhydrous DMSO. For example,

dissolve 1 mg of the dye in 100 µL of DMSO to make a 10 mg/mL stock solution. This should

be done immediately before use.[10]

Antibody Labeling Reaction
This procedure is based on a 1 mg scale of antibody labeling.

In a microcentrifuge tube, add 0.5 mL of the 2 mg/mL antibody solution.

Add 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to the antibody solution to raise the

pH.

Calculate the required volume of the Cy7.5 NHS ester stock solution. A molar dye-to-

antibody ratio of 10:1 to 20:1 is recommended for initial experiments.[7]

Slowly add the calculated volume of the dye solution to the antibody solution while gently

vortexing.
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[7][8]

Quenching the Reaction (Optional)
To stop the conjugation reaction, a quenching buffer can be added.

Add 10 µL of 1 M Tris-HCl (pH 8.0) to the reaction mixture.

Incubate for 15-30 minutes at room temperature.

Purification of the Conjugate
It is crucial to remove the unreacted Cy7.5 dye from the labeled antibody. Size-exclusion

chromatography is a common and effective method.

Prepare a size-exclusion spin column (e.g., Sephadex G-25) according to the manufacturer's

protocol. This typically involves equilibrating the column with PBS.

Load the reaction mixture onto the center of the column.

Centrifuge the column to separate the larger antibody-dye conjugate from the smaller,

unreacted dye molecules. The labeled antibody will be in the eluate.[6][8]

Characterization of the Conjugate
The Degree of Labeling (DOL), which is the average number of dye molecules per antibody,

must be determined. This is done spectrophotometrically.

Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance

maximum for Cy7.5 (approximately 750-790 nm, check the dye's certificate of analysis for

the exact value).

Calculate the DOL using the following formula[7][8]:

DOL = (A_max × ε_protein) / ((A280 - (A_max × CF)) × ε_dye)

Where:

A_max = Absorbance of the conjugate at the wavelength maximum of Cy7.5.
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A280 = Absorbance of the conjugate at 280 nm.

ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹

for IgG).

ε_dye = Molar extinction coefficient of Cy7.5 at its absorbance maximum (e.g., ~250,000

M⁻¹cm⁻¹).

CF = Correction factor (A280 of the free dye / A_max of the free dye).

Storage of the Conjugate
Proper storage is essential to maintain the stability and functionality of the labeled antibody.

Store the purified Cy7.5-labeled antibody at 4°C, protected from light.[7][8]

For long-term storage, it is recommended to add a stabilizer like BSA (to a final

concentration of 0.1%) and a bacteriostatic agent such as sodium azide (to a final

concentration of 0.05%).[7]

Alternatively, the conjugate can be aliquoted and stored at -20°C or -80°C. Avoid repeated

freeze-thaw cycles.[7]
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Issue Possible Cause Suggested Solution

Low DOL

- Low antibody concentration-

Incorrect buffer pH- Inactive

dye (hydrolyzed)- Presence of

primary amines in antibody

buffer

- Concentrate the antibody to

>2 mg/mL.- Ensure the

reaction buffer pH is between

8.3 and 8.5.- Prepare fresh

dye stock solution in

anhydrous DMSO.- Perform

buffer exchange of the

antibody into an amine-free

buffer.

High DOL (Precipitation)
- Excessive dye-to-antibody

ratio

- Reduce the molar ratio of dye

to antibody in the reaction.

Non-specific Binding - Over-labeling of the antibody

- Optimize the DOL to a lower

value.- Titrate the antibody

conjugate to determine the

optimal concentration for your

application.[8]

Conclusion
This protocol provides a comprehensive guide for the successful conjugation of Cyanine7.5
amine to antibodies. By carefully controlling the reaction conditions and properly purifying and

characterizing the conjugate, researchers can generate high-quality labeled antibodies for a

wide range of applications in biological research and drug development. Optimization of the

dye-to-antibody ratio is often necessary to achieve the desired degree of labeling for specific

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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